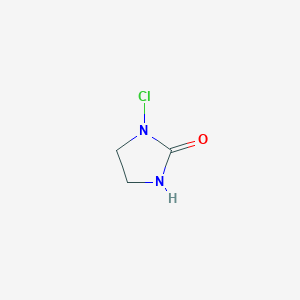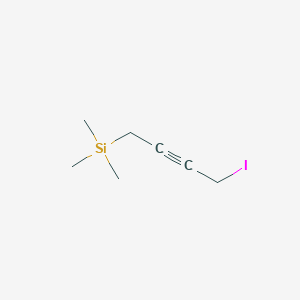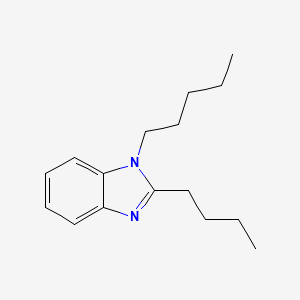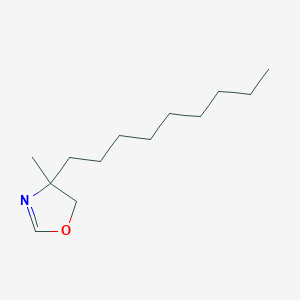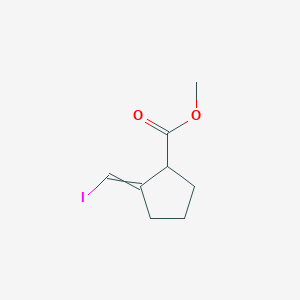
2,3-Bis(hexadecyloxy)propyl propyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(hexadecyloxy)propyl propyl phosphate is a synthetic compound that belongs to the class of phospholipids It is characterized by the presence of two hexadecyloxy groups attached to a propyl backbone, with a phosphate group at one end
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexadecyloxy)propyl propyl phosphate typically involves the reaction of 2,3-bis(hexadecyloxy)-1-propanol with propyl phosphonic dichloride. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(hexadecyloxy)propyl propyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphate group to a phosphite group.
Substitution: The hexadecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and strong bases are typically used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphites.
Substitution: Various alkoxy derivatives.
Aplicaciones Científicas De Investigación
2,3-Bis(hexadecyloxy)propyl propyl phosphate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(hexadecyloxy)propyl propyl phosphate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The phosphate group can also participate in phosphorylation reactions, influencing cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis(hexadecyloxy)propyl dihydrogen phosphate
- 1,2-Dihexadecyl-sn-glycero-3-phosphate
- 1,2-Di-O-hexadecylglycero-3-phosphoric acid
Uniqueness
2,3-Bis(hexadecyloxy)propyl propyl phosphate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions. Additionally, its resistance to enzymatic degradation enhances its stability in biological systems .
Propiedades
Número CAS |
112396-58-4 |
|---|---|
Fórmula molecular |
C38H78O6P- |
Peso molecular |
662.0 g/mol |
Nombre IUPAC |
2,3-dihexadecoxypropyl propyl phosphate |
InChI |
InChI=1S/C38H79O6P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-34-41-36-38(37-44-45(39,40)43-33-6-3)42-35-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h38H,4-37H2,1-3H3,(H,39,40)/p-1 |
Clave InChI |
XYUVWULUYBRRHD-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCC)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


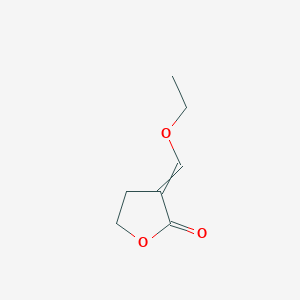
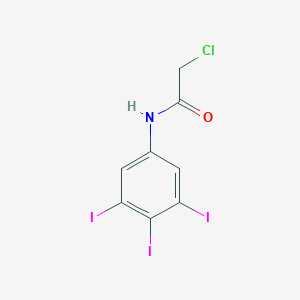
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
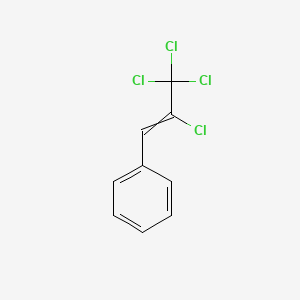
![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
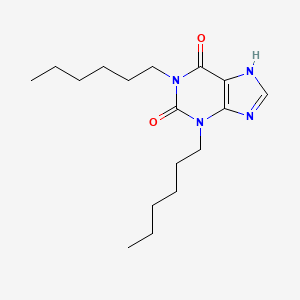
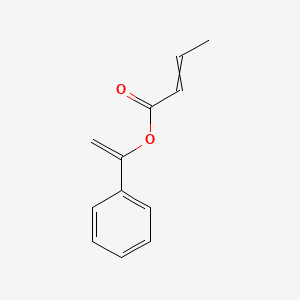
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
